molecular formula C12H12N2O8 B1212893 Bis(2,5-dioxopyrrolidin-1-yl) succinate CAS No. 30364-60-4

Bis(2,5-dioxopyrrolidin-1-yl) succinate

Cat. No. B1212893
CAS RN: 30364-60-4
M. Wt: 312.23 g/mol
InChI Key: ZSNFGVQUPMRCIP-UHFFFAOYSA-N
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Description

Bis(2,5-dioxopyrrolidin-1-yl) succinate (BDPS) is an organosulfur compound that has recently been studied for its potential use in a variety of scientific research applications. It is a white, odorless and water-soluble solid that is used as a reagent in organic synthesis and is also known as 2,5-dioxopyrrolidine-1-sulfonyl succinate or 2,5-dioxopyrrolidine-1-succinic acid. BDPS can be synthesized from the reaction of 2,5-dioxopyrrolidine-1-sulfonyl chloride and succinic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

1. Conducting Polymers

Bis(2,5-dioxopyrrolidin-1-yl) succinate and its derivatives are used in synthesizing conducting polymers. These polymers, such as poly[bis(pyrrol-2-yl)arylenes], are created through electropolymerization and exhibit low oxidation potentials, making them stable in their conducting form (Sotzing et al., 1996).

2. Crystal Structure Analysis and Photochromism

The compound N,N-bis(2,5-dioxopyrrolidin-1-ylmethyl)-γ-amino-butyric acid (DOPMABA) was synthesized and its structure determined through crystal X-ray diffraction. This compound, along with its ternary europium system and 1,10-phenanthroline, shows photochromism in aqueous medium, which has implications in imaging and sensing technologies (Zheng et al., 2001).

3. Synthesis of Pharmaceutical Intermediates

This compound is involved in the synthesis of various pharmaceutical intermediates, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and its derivatives. These intermediates are key in developing new pharmaceuticals and have potential applications in medicine (Chernyshev et al., 2010).

4. Supramolecular Architecture

The compound finds application in the study of supramolecular architectures, such as in the design of salts like bis{(R,S)-N-[2-(2,6-dimethylphenoxy)ethyl]-1-hydroxypropan-2-aminium} succinate. These studies contribute to understanding molecular interactions and designing new materials (Żesławska et al., 2018).

5. Organic Light-Emitting Diodes (OLEDs)

The compound is used in the synthesis of materials for OLEDs. For instance, the synthesis of 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP), a hole-blocking material for OLEDs, demonstrates its utility in advanced electronic devices (Wang et al., 2001).

6. Biomimetic Electron Transfer

The compound is used in biomimetic electron transfer systems. A study prepared a green chromophore, 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide) (5PDI), mimicking chlorophyll a for use in electron donor−acceptor systems (Lukas et al., 2002).

7. Antimicrobial and Antioxidant Applications

This compound derivatives have shown antimicrobial and antioxidant activity. Studies on compounds like 1,2-bis(1,3, 4-oxadiazol-2-yl)ethanes and 1,2-bis(4-amino-1,2, 4-triazol-3-yl)ethanes reveal their potential in antibacterial and antifungal applications (Holla et al., 2000).

8. Radiotherapy and Radiosensitizers

The compound bis(2,2,6,6-Tetramethyl-1-oxyl-4-piperidinyl)succinate has been studied as a radiosensitizer in radiotherapy, showing effectiveness in reducing the survival parameters of irradiated cells (Cooke et al., 1976).

9. Coordination Chemistry and Supramolecular Networks

This compound is used in coordination chemistry for designing layered crystalline materials and heterometallic supramolecular networks, demonstrating its versatility in materials science (MacDonald et al., 2000).

10. Hemoglobin Crosslinking

The compound has been used in studies exploring the crosslinking of hemoglobin chains, which is significant in understanding hemoglobin functionality and designing therapeutic agents (Walder et al., 1979).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bis(2,5-dioxopyrrolidin-1-yl) succinate plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines. This compound interacts with various enzymes, proteins, and other biomolecules through its N-hydroxysuccinimide (NHS) ester groups . These interactions typically involve the formation of covalent bonds with lysine residues in proteins, which can be used to study protein-protein interactions, protein structure, and enzyme activity . The nature of these interactions is highly specific, allowing for precise modifications of target proteins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can cross-link proteins that are part of signaling pathways, thereby altering their activity and downstream effects. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its NHS ester groups, which react with primary amines to form stable amide bonds . This reaction is highly specific and occurs under mild conditions, making it suitable for use in various biochemical applications. The compound can inhibit or activate enzymes by modifying key lysine residues, thereby altering their activity . Additionally, it can change gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at low temperatures, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify proteins involved in key cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can effectively modify target proteins without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s effectiveness plateaus at higher doses, indicating that optimal dosages need to be carefully determined for each application .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its reactions . The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, it can inhibit or activate enzymes that regulate the flow of metabolites through specific pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can modify target proteins and exert its effects . The compound’s activity and function are influenced by its localization, with different effects observed in different cellular compartments .

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNFGVQUPMRCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184444
Record name Disuccinimidyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30364-60-4
Record name Disuccinimidyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disuccinimidyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disuccinimidyl succinate
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Q & A

Q1: How does Disuccinimidyl succinate facilitate the binding of bioactive molecules to the biodegradable diblock copolymers?

A1: Disuccinimidyl succinate acts as a linker molecule, enabling the attachment of bioactive molecules to the diblock copolymers. The research highlights that DSS achieves this through its reaction with the amine group present on the hydrophilic polyethylene glycol (PEG) chain of the copolymer []. This forms a stable amide bond, effectively conjugating the DSS to the polymer. DSS itself possesses two reactive succinimidyl ester groups. These groups can readily react with primary amines present on bioactive molecules like 5-aminoeosin (used as a model in the study) or biologically relevant molecules like peptides and growth factors. This reaction forms another stable amide bond, ultimately resulting in the covalent immobilization of the bioactive molecule onto the diblock copolymer. This ability to act as a bridge between the polymer and the bioactive molecule makes DSS a crucial component in modifying the surface of these biomaterials for applications like tissue engineering.

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